A20 protein
Description
Historical Context and Discovery
The A20 protein, formally designated Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), was first identified in 1990 as a gene rapidly induced by tumor necrosis factor-alpha (TNFα) stimulation in human umbilical vein endothelial cells. Early studies characterized its role as a negative feedback regulator of NF-κB signaling, a critical pathway in inflammation and immune responses. The discovery of A20’s dual enzymatic activities—deubiquitinating and ubiquitin ligase functions—in 2004 marked a pivotal advancement in understanding its molecular mechanism. This breakthrough revealed A20’s unique capacity to edit ubiquitin chains on signaling molecules like Receptor-Interacting Protein 1 (RIP1), thereby terminating pro-inflammatory signals.
Nomenclature and Alternative Designations
The protein is systematically named TNFAIP3, reflecting its induction by TNFα. The alias "A20" originates from its initial identification as the 20th clone in a cDNA library screen of TNFα-responsive genes. Additional designations include:
- OTUD7C : Refers to its membership in the ovarian tumor (OTU) domain-containing deubiquitinase family.
- Zinc finger protein A20 : Highlights its seven C-terminal zinc finger domains.
| Systematic Name | Common Aliases | Protein Family |
|---|---|---|
| TNFAIP3 | A20, OTUD7C | Peptidase C64, OTU superfamily |
General Classification and Biological Significance
A20 belongs to the OTU superfamily of deubiquitinating enzymes and functions as a ubiquitin-editing enzyme with two distinct catalytic domains:
- N-terminal OTU domain : Mediates deubiquitination of Lys63 (K63)-linked ubiquitin chains.
- C-terminal zinc finger 4 (ZF4) domain : Acts as an E3 ubiquitin ligase, promoting Lys48 (K48)-linked ubiquitination.
Biologically, A20 is indispensable for:
- Immune regulation : Limits NF-κB activation downstream of TNFα, Toll-like receptors (TLRs), and interleukin-1 receptor (IL-1R).
- Apoptosis control : Suppresses TNFα-induced caspase activation and cell death.
- Oncogenesis : Acts as a tumor suppressor in lymphoid malignancies by stabilizing genomic integrity.
Evolutionary Conservation and Phylogenetic Distribution
A20 exhibits remarkable evolutionary conservation, with homologs identified in vertebrates and invertebrates:
In zebrafish, the tnfaip3 gene shares 65% amino acid identity with human A20 and participates in cranial skeletal development, underscoring its developmental role. Mice lacking A20 die perinatally due to uncontrolled multi-organ inflammation, highlighting its non-redundant role in immune homeostasis.
Properties
CAS No. |
131553-65-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Synonyms |
A20 protein |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
A20's regulatory roles have significant implications for therapeutic strategies in various diseases:
- Autoimmune Diseases : Genetic polymorphisms in the A20 gene are associated with increased susceptibility to autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis. Understanding A20's function could lead to targeted therapies aimed at restoring its activity or compensating for its loss .
- Cancer : A20 is considered a tumor suppressor in certain lymphomas. Its inactivation through somatic mutations has been frequently observed in human B cell lymphomas, suggesting that enhancing A20 function could be a potential therapeutic strategy in cancer treatment .
- Allergic Diseases : Recent studies have shown that A20 plays a protective role against allergic respiratory diseases by modulating immune responses. Intranasal administration of A20 has demonstrated efficacy in reducing allergic inflammation in animal models, indicating its potential as a therapeutic agent for asthma and other allergic conditions .
Allergic Respiratory Diseases
A study explored the role of A20 in childhood asthma, demonstrating that conditional deletion of A20 led to increased production of pro-inflammatory cytokines such as interleukin-5 and interleukin-13. The administration of A20 significantly reduced inflammatory cell infiltration and cytokine production in models of allergic airway inflammation .
Autoimmunity
Research has linked mutations in the A20 gene to various autoimmune conditions. In mouse models with A20 deficiency, researchers observed severe multiorgan inflammation, underscoring the protein's critical role in maintaining immune homeostasis and preventing autoimmunity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Proteins
Structural Distinctions
A20 vs. Other Cys²/Cys² Zinc Finger Proteins
- Cysteine Motifs : A20 contains seven repeated Cys²/Cys² motifs, whereas other proteins in this class (e.g., ZNF216, Rabex-5) typically have ≤2 motifs .
- Intercysteine Spacing: A20’s zinc fingers exhibit unique intercysteine spacing (X³, X², X⁵), which differs from canonical spacing in proteins like ZNF216 .
A20 vs. A20/AN1 Domain Proteins
- Domain Architecture : Human A20 lacks AN1 domains, whereas plant stress-associated proteins (SAPs; e.g., AtSAP5, Pha13) and some human proteins (e.g., ZNF216, AWP1) contain both A20 and AN1 domains. The AN1 domain in plants enhances abiotic stress tolerance .
- Ubiquitin Binding: Human A20 binds K63 and M1 polyubiquitin chains via its fourth and seventh zinc fingers.
Functional Comparison
A20 vs. ZNF216 and AWP1
- NF-κB Regulation : A20 directly deubiquitinates TRAF6 and RIP1 to inhibit NF-κB. ZNF216 and AWP1 also regulate NF-κB but act upstream, binding ubiquitinated receptors without deubiquitinating activity .
- Redundancy: ZNF216 and AWP1 partially compensate for A20 loss in knockout models, suggesting overlapping but non-identical roles .
A20 vs. Plant SAPs
- Immune vs. Stress Roles : A20 primarily regulates inflammation in animals, whereas plant SAPs (e.g., OsSAP1, AtSAP9) mediate abiotic stress responses (e.g., salinity, drought) and pathogen resistance .
- E3 Ligase Activity : Plant SAPs (e.g., Pha13) exhibit stronger E3 ligase activity compared to A20, which relies more on deubiquitination .
A20 vs. RIPK Family Proteins
Key Research Findings
A20 in Disease Pathogenesis
- Inflammatory Bowel Disease (IBD) : A20 expression is reduced in pediatric Crohn’s disease, correlating with uncontrolled NF-κB activation and cytokine production. Polymorphisms in A20 predict anti-TNF therapy response .
- Cancer: A20 suppresses hepatocellular carcinoma (HCC) by downregulating PFKL, a glycolytic enzyme, thereby inhibiting tumor proliferation and migration .
- Asthma : A20 deficiency in intrauterine growth-restricted (IUGR) rats exacerbates hypersensitivity to ovalbumin, linked to reduced A20 mRNA stability via m6A modification .
Mechanistic Insights
- Ubiquitin Editing : A20 removes K63-linked ubiquitin from RIP1 (deubiquitination) and adds K48-linked ubiquitin (proteasomal degradation), a dual mechanism absent in most homologs .
- Cross-Kingdom Conservation : Plant SAPs (e.g., OsSAP1) mimic A20’s NF-κB inhibition by suppressing MAPK signaling, highlighting evolutionary convergence in immune regulation .
Comparative Data Tables
Table 1: Structural Features of A20 and Homologs
Preparation Methods
Baculovirus-Mediated Expression in Insect Cells
The Sf9 (Spodoptera frugiperda) insect cell system is widely employed for high-yield production of recombinant A20. This eukaryotic system supports proper post-translational modifications, such as phosphorylation and glycosylation, which are essential for A20’s regulatory functions. For example, BPS Bioscience utilizes Sf9 cells to express full-length human A20 (amino acids 2–790) with an N-terminal FLAG-tag and C-terminal hexahistidine (6xHis) tag. The construct is cloned into a baculovirus vector, and infected cells are cultured in suspension at 27°C for 48–72 hours before harvest. This method yields approximately 0.5–1 mg of protein per liter of culture, with a molecular weight of 91 kDa.
Mammalian Cell Expression Systems
HEK293T cells are preferred for studies requiring native-like folding and activity. In a seminal study, A20 was cloned into a mammalian expression vector with a tandem affinity purification (TAP) tag (Protein A–TEV protease site–calmodulin-binding peptide) and a C-terminal FLAG tag. Transient transfection via calcium phosphate or polyethyleneimine (PEI) results in expression levels suitable for biochemical assays. Notably, this system preserves A20’s ability to inhibit IκB kinase (IKK) activation, as demonstrated in cell-free systems.
Prokaryotic Systems: Limitations and Considerations
While Escherichia coli offers cost-effective protein production, A20’s large size (790 amino acids) and dependence on eukaryotic post-translational modifications render bacterial systems suboptimal. Insoluble inclusion bodies and misfolded proteins are common challenges, necessitating refolding protocols that often compromise activity.
Purification Strategies
Affinity Chromatography
Affinity tags are indispensable for purifying A20 due to its lack of intrinsic enzymatic activity for direct detection. The FLAG/6xHis dual-tag system enables sequential purification steps:
-
Anti-FLAG Immunoaffinity Chromatography : Cell lysates are incubated with anti-FLAG M2 agarose, washed with Tris-buffered saline (TBS; pH 7.4), and eluted using FLAG peptide.
-
Nickel-Nitrilotriacetic Acid (Ni-NTA) Chromatography : The 6xHis tag facilitates binding to Ni-NTA resin, with elution achieved via imidazole gradients (20–250 mM).
This two-step approach achieves ≥79% purity, as verified by SDS-PAGE and Coomassie staining.
Tandem Affinity Purification (TAP)
For structural studies, the TAP tag system combines Protein A and calmodulin-binding peptide affinity steps. After lysing HEK293T cells in a buffer containing 40 mM Tris-HCl (pH 8.0), 110 mM NaCl, and 3 mM dithiothreitol (DTT), the clarified lysate is subjected to IgG-Sepharose chromatography. After TEV protease cleavage, the eluate is applied to calmodulin-Sepharose in the presence of calcium, yielding >90% pure A20.
Biochemical Characterization
Purity and Molecular Weight Assessment
SDS-PAGE analysis under reducing conditions confirms A20’s molecular weight (91 kDa) and purity. Commercial preparations, such as those from BPS Bioscience, exhibit a single band on Coomassie-stained gels. Mass spectrometry further validates the absence of truncations or mutations.
Functional Assays
Deubiquitinase (DUB) Activity : A20’s OTU domain cleaves K63-linked polyubiquitin chains. Activity is measured using ubiquitin-AMC (7-amino-4-methylcoumarin) substrates, with fluorescence (excitation: 360 nm; emission: 460 nm) monitored over time. The specific activity of recombinant A20 is typically 1,200–1,500 pmol/min/μg under optimal conditions (37°C, pH 8.0).
IKK Inhibition Assays : Purified A20 (WT or C103A mutant) is incubated with TRAF6, TAK1, and IKK in a cell-free system. Immunoblotting for phosphorylated IKKα/β (Ser176/180) quantifies inhibition efficacy.
Optimization and Challenges
Redox Conditions
A20’s cysteine-dependent DUB activity (e.g., C103 in the OTU domain) necessitates reducing agents like DTT (1–3 mM) in lysis and storage buffers. Oxidation with H2O2 reversibly inactivates A20, highlighting the need for anaerobic handling during purification.
Q & A
Q. What experimental approaches are recommended to study A20’s role in NF-κB signaling?
A20 regulates NF-κB through ubiquitin-editing and protein-protein interactions. Key methods include:
- Luciferase reporter assays to quantify NF-κB activation in response to stimuli like TNF-α .
- Immunoblotting to assess phosphorylation of IKKα/IKKβ and MAPK pathways, which are upstream of NF-κB .
- Affinity purification mass spectrometry (AP-MS) and BioID to map A20’s interactome, identifying partners like BIRC2, TRAF2, and NLRP3 inflammasome components .
- Site-directed mutagenesis to study functional domains (e.g., zinc finger domains or ubiquitin-binding regions) .
Q. How can researchers validate A20’s anti-inflammatory activity in cellular models?
- Use knockdown/knockout models (e.g., siRNA or CRISPR-Cas9) to observe hyperactivation of NF-κB and inflammasomes .
- Measure cytokine secretion (e.g., IL-1β, IL-18) via ELISA or multiplex assays in A20-deficient cells .
- Employ flow cytometry with FLICA probes to detect caspase-1 activity in NLRP3 inflammasome assays .
Q. What techniques are suitable for analyzing A20 expression in clinical samples?
- Quantitative PCR and RNA sequencing to measure TNFAIP3 mRNA levels .
- Immunohistochemistry or Western blotting to correlate A20 protein levels with disease severity (e.g., in IBD or cancer) .
- Flow cytometry for surface or intracellular A20 detection in immune cells .
Advanced Research Questions
How do mutations like TNFAIP3 p.(Lys91) disrupt A20’s interactome and function?* The p.(Lys91*) truncation mutation causes:
- Loss of C-terminal zinc finger domains, impairing interactions with ubiquitin ligases (BIRC2, TRAF2) and deubiquitinases (BRCC3, USP9X) .
- Reduced suppression of TNF-α-induced NF-κB activation, validated via luciferase assays and phospho-protein profiling .
- Dysregulation of NLRP3 inflammasome activity due to disrupted caspase-8 inhibition .
- AP-MS and BioID reveal altered interactomes, highlighting haploinsufficiency mechanisms .
Q. What strategies address contradictory data on A20’s dual roles in cancer (e.g., tumor suppression vs. immune evasion)?
- Tissue-specific knockout models to study context-dependent roles (e.g., A20 loss in lung cancer vs. colon polyps) .
- Co-immunoprecipitation to identify binding partners like p53, which A20 suppresses in colon cancer but not in other contexts .
- Single-cell RNA sequencing to dissect A20’s role in tumor microenvironments (e.g., immune cell infiltration vs. cancer cell survival) .
Q. How can bioinformatics tools design zinc finger proteins (ZFPs) targeting the A20 promoter for mechanistic studies?
- Use ZF Tools servers (e.g., Barbas Laboratory) to predict ZFP sequences binding specific A20 promoter regions .
- Validate ZFP activity via EMSA (electrophoretic mobility shift assay) and luciferase reporters in transfected cell lines .
- Engineer eukaryotic expression vectors (e.g., pIRES2-EGFP/ZFP-flag) for stable ZFP expression and functional assays .
Q. What methodologies resolve A20’s non-enzymatic regulation of inflammation?
- Ubiquitin-binding assays (e.g., pull-downs with ubiquitinated NEMO) to study A20’s role in linear ubiquitination .
- Structural modeling (e.g., cryo-EM) to analyze A20’s OTU and zinc finger domains in ubiquitin recognition .
- Kinetic assays comparing wild-type and domain-deleted A20 variants to isolate enzymatic vs. scaffolding functions .
Methodological Considerations
Q. How to optimize proteomics workflows for studying A20’s interactome?
- Combine AP-MS (for stable interactions) with BioID (for proximal interactions) to capture dynamic complexes .
- Use stable isotope labeling (SILAC) for quantitative analysis of interactome changes in mutation models .
- Validate hits with co-immunoprecipitation and confocal microscopy for subcellular localization .
Q. What controls are critical in inflammasome activation assays involving A20?
Q. How to reconcile discrepancies in A20’s role across disease models?
- Perform meta-analyses of public datasets (e.g., GEO, TCGA) to identify tissue-specific expression patterns .
- Use conditional knockout mice to study A20 in specific cell types (e.g., intestinal epithelial cells vs. hepatocytes) .
- Apply pathway enrichment analysis to distinguish context-dependent signaling nodes (e.g., NF-κB vs. apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
